molecular formula C22H21F2NO4S B1673842 L-670,596 CAS No. 121083-05-4

L-670,596

Cat. No.: B1673842
CAS No.: 121083-05-4
M. Wt: 433.5 g/mol
InChI Key: GMJWAIMJHBTYPD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-670596 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving fluorination, sulfonylation, and acylation .

Industrial Production Methods

Industrial production methods for L-670596 are not widely available in the public domain. The compound is typically produced in research laboratories for scientific studies and is not commercially available for large-scale production .

Chemical Reactions Analysis

Types of Reactions

L-670596 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving L-670596 include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

L-670596 has several scientific research applications, including:

    Chemistry: Used as a tool to study the interactions and mechanisms of thromboxane A2 and prostaglandin receptors.

    Biology: Employed in experiments to understand the role of thromboxane A2 in biological processes such as platelet aggregation and bronchoconstriction.

    Medicine: Investigated for its potential therapeutic effects in conditions related to thromboxane A2, such as cardiovascular diseases and respiratory disorders.

    Industry: Utilized in the development of new drugs targeting thromboxane A2 and prostaglandin receptors

Mechanism of Action

L-670596 exerts its effects by selectively antagonizing thromboxane A2 receptors and prostaglandin receptors. This inhibition prevents the binding of thromboxane A2 and prostaglandins to their respective receptors, thereby blocking the downstream signaling pathways involved in platelet aggregation and bronchoconstriction. The compound’s molecular targets include the thromboxane A2 receptor and prostaglandin receptors, which are G protein-coupled receptors involved in various physiological processes .

Biological Activity

L-670,596 is a selective thromboxane A2/prostaglandin endoperoxide receptor antagonist known for its significant biological activities. This compound has been extensively studied for its pharmacological properties, particularly in relation to its effects on human platelets and respiratory tissues.

  • Chemical Name : (-)-6-8-Difluoro-2,3,4,9-tetrahydro-9-[[4-(methylsulfonyl)phenyl]methyl]-1H-carbazole-1-acetic acid
  • CAS Number : 121083-05-4
  • Purity : ≥98%

This compound acts primarily as a thromboxane A2 receptor antagonist. It exhibits a potent inhibitory effect on thromboxane A2-mediated responses, which are crucial in various physiological and pathological processes such as platelet aggregation and vasoconstriction.

Biological Activity Data

The biological activity of this compound can be summarized as follows:

Activity Value Notes
IC50 (Thromboxane A2 receptor)5.5 nMPotent antagonist activity against thromboxane A2.
IC50 (Human platelet aggregation)6.5 nMInhibits aggregation in vitro.
pA2 (Guinea pig trachea contraction)9.0Inhibits U-44069-induced contractions significantly.
Oral BioavailabilityYesActive when administered orally in vivo.

In Vitro Studies

This compound has been shown to effectively inhibit thromboxane-mediated endothelial cell death and prevent the contraction of guinea pig tracheal rings in a concentration-dependent manner. Studies have demonstrated that this compound can significantly reduce intracellular calcium mobilization induced by thromboxane A2 agonists in human platelets.

Case Study: Effect on Human Platelets

In a study assessing the impact of this compound on human platelets, it was observed that:

  • The compound inhibited basal activity of wild-type thromboxane receptors.
  • It showed no statistically significant reduction in basal activity compared to control under certain conditions.

This indicates that while this compound is effective in blocking receptor-mediated responses, it does not alter the basal signaling pathways significantly.

Pharmacological Profiles

Research has categorized this compound alongside other compounds like SQ 29,548 and Ramatroban. Notably:

  • This compound acts as a neutral antagonist rather than an inverse agonist.
  • Its pharmacological profile suggests potential applications in managing conditions associated with excessive thromboxane A2 activity, such as asthma and cardiovascular diseases.

Properties

IUPAC Name

2-[6,8-difluoro-9-[(4-methylsulfonylphenyl)methyl]-1,2,3,4-tetrahydrocarbazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2NO4S/c1-30(28,29)16-7-5-13(6-8-16)12-25-21-14(9-20(26)27)3-2-4-17(21)18-10-15(23)11-19(24)22(18)25/h5-8,10-11,14H,2-4,9,12H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJWAIMJHBTYPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CN2C3=C(CCCC3CC(=O)O)C4=C2C(=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40923668
Record name (6,8-Difluoro-9-{[4-(methanesulfonyl)phenyl]methyl}-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121083-06-5, 121083-05-4
Record name (+)-6,8-Difluoro-2,3,4,9-tetrahydro-9-[[4-(methylsulfonyl)phenyl]methyl]-1H-carbazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121083-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L 670596
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121083054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6,8-Difluoro-9-{[4-(methanesulfonyl)phenyl]methyl}-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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